molecular formula C17H16N2O3S B2989724 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-55-5

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2989724
CAS RN: 313469-55-5
M. Wt: 328.39
InChI Key: GCBGQKKPKSEQEQ-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies, and molecular switches .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical and spectroscopic techniques. For similar compounds, Density Functional Theory (DFT) has been used to investigate the theoretically optimized geometrical structures .


Chemical Reactions Analysis

The chemical reactions involving “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” would depend on its reactivity with other substances. Benzothiazole derivatives are known to undergo a variety of reactions, including those with antipyrine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For similar compounds, properties such as melting point, boiling point, and density have been reported .

Scientific Research Applications

Azo Dye Synthesis

Compounds similar to “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” have been used in the synthesis of azo dyes. These dyes are important for their application in coloring textiles, food, and other materials .

Metal Chelation

Benzothiazole derivatives have been studied for their ability to chelate metals. This property is useful in various fields such as medicinal chemistry, where metal chelators can be used to treat metal-related disorders .

Biological Activities

Some benzothiazole derivatives exhibit biological activities like antibacterial, antifungal, and anticancer properties. These activities make them valuable in pharmaceutical research and development .

Medicinal Chemistry

Compounds with a benzothiazole moiety are often explored in medicinal chemistry for their therapeutic potential. They may serve as leads or active compounds in drug discovery efforts.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is involved in. For similar compounds, antimicrobial, anticancer, and antioxidant activities have been reported .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-13-8-9-14-15(10-13)23-17(18-14)19-16(20)11-22-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBGQKKPKSEQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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